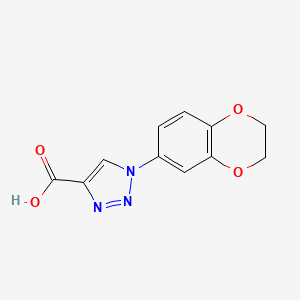

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c15-11(16)8-6-14(13-12-8)7-1-2-9-10(5-7)18-4-3-17-9/h1-2,5-6H,3-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUIHMANNVXSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N3C=C(N=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049606-32-7 | |

| Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid

A preparation method for 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid involves a ring-closing reaction using 3,4-dihydroxy benzaldehyde and 1,2-dibromoethane under alkaline conditions to produce an intermediate, 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde. The intermediate is then purified and oxidized in an aqueous potassium permanganate solution to yield the target compound.

The process includes these steps:

- Reacting 3,4-dihydroxy benzaldehyde with glycol dibromide in an alkaline environment to synthesize the intermediate product 2,3-dihydro-1,4-benzodioxane-6-formaldehyde. Suitable alkalis for this reaction include potassium hydroxide and sodium hydroxide aqueous solution, with tetrabutyl ammonium bromide as a condensing agent. The molar ratio of 3,4-dihydroxy benzaldehyde to glycol dibromide is 1:5, using a five-fold excess of sodium hydroxide under strong alkaline conditions at reflux temperature.

- Using the intermediate product 2,3-dihydro-1,4-benzodioxane-6-formaldehyde as the starting material, an oxidation reaction is carried out using an oxidant to obtain the 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. Oxidants such as hydrogen peroxide or potassium permanganate can be used at a reaction temperature range of 90-110°C.

Example 1: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-formaldehyde

- Add 55.2g of 3,4-dihydroxy benzaldehyde to a 2L three-necked reaction flask, then add a sodium hydroxide aqueous solution (90g NaOH + 420mL water).

- After stirring, slowly drip in 350g of 1,2-dibromoethane and add 5g of tetrabutyl ammonium bromide.

- Heat the mixture to reflux.

- After reacting for 5 hours, thin-layer chromatography (TLC) is used to detect the completion of the reaction.

- Post-processing involves layering; the water layer is extracted again with dichloromethane.

- The organic layers are washed with water and saturated sodium chloride, then combined, and concentrated.

- Recrystallization yields 25g of off-white powder.

Example 2: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid

- Add 25g of the product from Example 1 to 500mL of water and heat to 70-80°C.

- Prepare a solution of 18g KMnO4 in 500mL of water and add it dropwise to the reactant liquor.

- After the addition, heat to reflux for 1 hour.

- TLC is used to detect the completion of the reaction, then cool to room temperature.

- Add 10% KOH aqueous solution for alkalization and filter.

- Wash the filter cake with water until neutral, then acidify the filtrate using concentrated hydrochloric acid, precipitating a large amount of white solid.

- Filter and dry the filter cake after washing with water to obtain 15g of white solid.

Example 3: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid

- Add 25g of the product from Example 1 to 500mL of water and heat to 70-80°C.

- Prepare a solution of 30g KMnO4 in 500mL of water and add it dropwise to the reactant liquor.

- After the addition, heat to reflux for 2 hours.

- TLC is used to detect the completion of the reaction, then cool to room temperature.

- Add 10% KOH aqueous solution for alkalization and filter.

- Wash the filter cake with water until neutral, then acidify the filtrate using concentrated hydrochloric acid, precipitating a large amount of white solid.

- Filter and dry the filter cake after washing with water to obtain 23g of white solid, with a yield of 90%.

Table 1: Physicochemical Data

| Data | Value |

|---|---|

| 1HNMR(D2O) | δ 4.28(4H), δ 7.2 (1H) δ 7.66 (2H) |

Synthesis of 5-Amino-1-(2,3-dihydrobenzo[b]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid

The synthesis of 5-Amino-1-(2,3-dihydrobenzo[b] dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions under carefully controlled conditions, such as temperature, solvent choice, and catalysts, to optimize yields. Purification methods, including chromatography, are essential for achieving high purity.

One-step synthesis of 1,2,3-triazole carboxylic acids

A one-step method for preparing 1,2,3-triazole carboxylic acids involves treating an azide with a \$$\beta\$$-ketoester in the presence of a base.

Data Table

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential as an antimicrobial agent. Triazole derivatives are known for their antifungal properties and have been incorporated into treatments for various infections. Research indicates that derivatives of this compound exhibit significant activity against fungal pathogens, making it a candidate for new antifungal drug development .

Cancer Research

The triazole moiety is also implicated in anticancer activities. Studies have shown that triazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including the disruption of cellular signaling pathways. The benzodioxin component may enhance the selectivity and potency of these compounds against specific cancer types .

Agricultural Applications

In agrochemistry, compounds similar to this compound have been investigated for their herbicidal and fungicidal properties. The incorporation of triazole structures into agricultural chemicals has led to the development of effective crop protection agents that can manage plant diseases while minimizing environmental impact .

Material Science Applications

The unique structural features of this compound allow it to be utilized in the synthesis of novel materials. For instance:

- Polymer Chemistry : The compound can serve as a building block for creating functional polymers with specific properties such as enhanced thermal stability or chemical resistance.

- Nanotechnology : Its derivatives have been explored in the development of nanomaterials used for drug delivery systems or as catalysts in chemical reactions .

Case Study 1: Antifungal Activity

A study published in the Journal of Medicinal Chemistry evaluated the antifungal activity of various triazole derivatives against Candida albicans. Among the tested compounds, one derivative of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-triazole exhibited superior activity compared to traditional antifungal agents. This suggests a promising avenue for further research into its use in treating fungal infections .

Case Study 2: Cancer Cell Proliferation Inhibition

Research conducted at a leading cancer research institute demonstrated that triazole derivatives could inhibit the growth of breast cancer cells in vitro. The study indicated that these compounds induce apoptosis in cancer cells while sparing healthy cells, highlighting their potential as selective anticancer agents .

Wirkmechanismus

The mechanism by which 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The specific molecular targets and pathways would need to be determined through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features

- Benzodioxin subunit : Common in anti-inflammatory and antitumor agents (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid ).

- Triazole-carboxylic acid : Found in compounds targeting cancer cell lines (e.g., 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid ).

- Substituent variations : Position 1 (benzodioxin vs. aryl/thiazole) and position 5 (H vs. pyridinyl/methyl/CF₃) critically influence activity.

Research Findings and Implications

Antitumor Potential: Triazole-carboxylic acids with electron-withdrawing substituents (e.g., CF₃, thiazole) show significant growth inhibition in lung and melanoma cell lines . The target compound’s benzodioxin group may offer unique binding interactions compared to aryl or heteroaryl substituents.

Anti-inflammatory Activity : Benzodioxin-acetic acid derivatives demonstrate efficacy comparable to ibuprofen , suggesting the target compound’s carboxylic acid group could synergize with the benzodioxin subunit for similar applications.

Structural Flexibility : Analogous compounds with pyridinyl or methyl substituents at position 5 (e.g., ) highlight opportunities for structural optimization to enhance potency or selectivity.

Biologische Aktivität

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves a multi-step process that incorporates the benzodioxin moiety with various functional groups. Recent studies have highlighted efficient synthetic routes that utilize one-pot reactions and multicomponent synthesis strategies to enhance yield and reduce reaction times .

Antitumor Activity

Research has demonstrated that derivatives of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole exhibit significant antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-triazole | MDA-MB-231 | 17.83 |

| 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-triazole | MCF-7 | 19.73 |

These results indicate a promising potential for these compounds in cancer therapy .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. It has shown effectiveness against key enzymes involved in metabolic pathways related to diabetes and neurodegenerative diseases:

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| α-glucosidase | Competitive Inhibition | |

| Acetylcholinesterase | Non-competitive Inhibition |

These findings suggest that the compound may possess therapeutic potential for conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).

Study on Anticancer Properties

In a study conducted by researchers at a prominent university, the anticancer properties of the compound were evaluated using the MTT assay on various human cancer cell lines. The results indicated a dose-dependent cytotoxic effect with significant induction of apoptosis in treated cells. The study concluded that further investigation into the mechanism of action could reveal insights into its potential as an anticancer agent .

Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal cell death. The results showed that treatment with 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole significantly reduced markers of oxidative stress and improved cell viability in neuronal cultures exposed to harmful agents .

The biological activity of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole is attributed to its structural features that allow it to interact with various biological targets:

Antitumor Mechanism

The compound is believed to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Enzyme Interaction

The inhibition of α-glucosidase and acetylcholinesterase suggests that the compound may bind to active sites or allosteric sites on these enzymes, altering their function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.